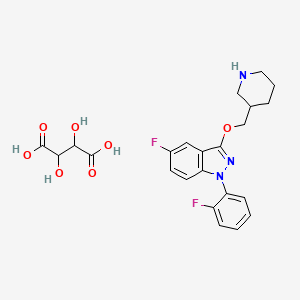![molecular formula C38H28N2 B14011912 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine): is an organic compound characterized by its complex structure, which includes biphenyl and diphenylmethanimine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) typically involves the reaction of 4,4’-diaminobiphenyl with benzophenone imine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the imine bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The biphenyl and diphenylmethanimine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl or diphenylmethanimine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) can be used as a building block for more complex molecules
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism by which N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) exerts its effects is primarily through its ability to participate in various chemical reactions. The imine groups can act as nucleophiles or electrophiles, depending on the reaction conditions, allowing the compound to interact with a wide range of substrates. The biphenyl group provides structural rigidity and stability, which can influence the overall reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
N,N’-Bis(benzylidene)benzene-1,4-diamine: Similar imine structure but with different substituents.
N,N’-Bis(benzylidene)ethane-1,2-diamine: Similar imine structure with an ethane backbone instead of biphenyl.
Uniqueness: N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,1-diphenylmethanimine) is unique due to the presence of both biphenyl and diphenylmethanimine groups, which provide a combination of structural rigidity and reactivity. This makes it a versatile compound for various applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C38H28N2 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
N-[4-[4-(benzhydrylideneamino)phenyl]phenyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C38H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)39-35-25-21-29(22-26-35)30-23-27-36(28-24-30)40-38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clé InChI |
PMTKZWOAAXHIDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
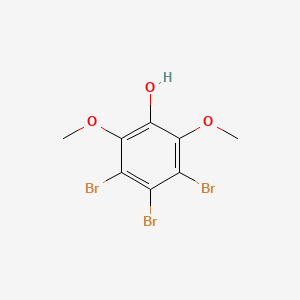
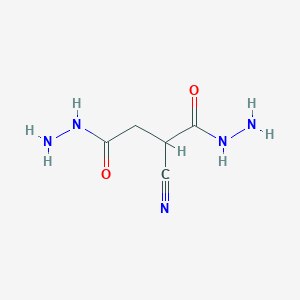
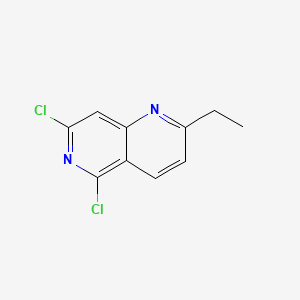
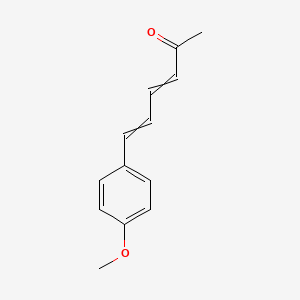

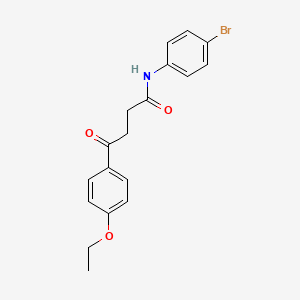
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
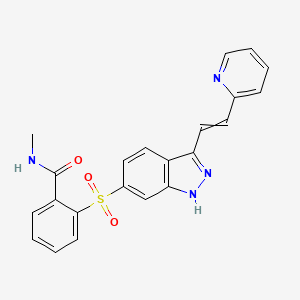
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
